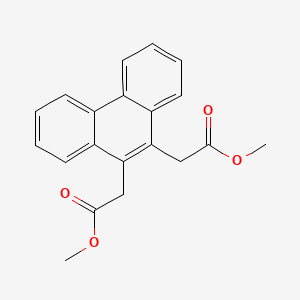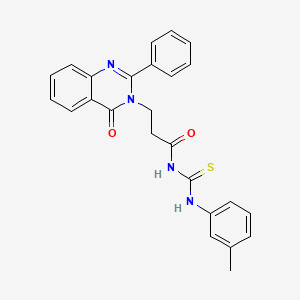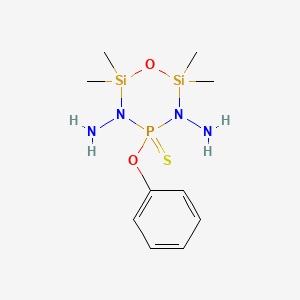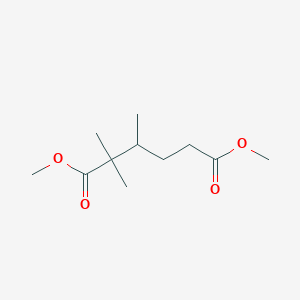
Dimethyl 2,2,3-trimethylhexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,2,3-trimethylhexanedioate is an organic compound with the molecular formula C11H20O4. It is a diester derived from hexanedioic acid, featuring two ester functional groups and a branched alkyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2,2,3-trimethylhexanedioate can be synthesized through esterification reactions involving hexanedioic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often employing distillation techniques to separate the desired ester from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
Dimethyl 2,2,3-trimethylhexanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed to yield hexanedioic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the ester groups with other alcohols in the presence of a catalyst, forming new esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products
Hydrolysis: Hexanedioic acid and methanol.
Reduction: Corresponding alcohols.
Transesterification: New esters depending on the alcohol used.
科学的研究の応用
Dimethyl 2,2,3-trimethylhexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of dimethyl 2,2,3-trimethylhexanedioate involves its interaction with various molecular targets and pathways. For instance, in hydrolysis reactions, the ester groups are cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions from reducing agents.
類似化合物との比較
Similar Compounds
Dimethyl hexanedioate: A similar diester but without the branched alkyl chain.
Dimethyl 2,2-dimethylhexanedioate: Another diester with a different branching pattern.
Uniqueness
Dimethyl 2,2,3-trimethylhexanedioate is unique due to its specific branching and the presence of two ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific structural features are required.
特性
CAS番号 |
65502-33-2 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC名 |
dimethyl 2,2,3-trimethylhexanedioate |
InChI |
InChI=1S/C11H20O4/c1-8(6-7-9(12)14-4)11(2,3)10(13)15-5/h8H,6-7H2,1-5H3 |
InChIキー |
DQDFGFQLCQDOHT-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(=O)OC)C(C)(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



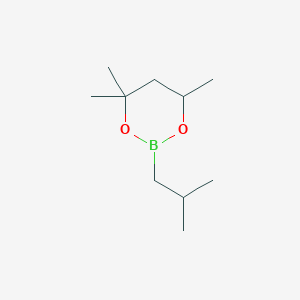
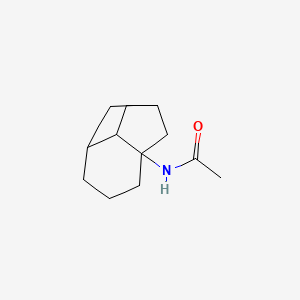
![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)

